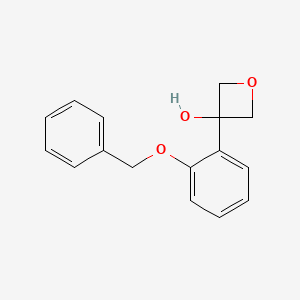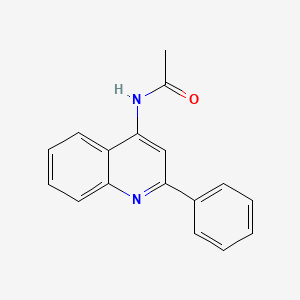
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a nitro group attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate typically involves the nitration of ethyl naphthalene-2-carboxylate followed by a hydroxylation step. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the naphthalene ring. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-4-nitronaphthalene-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-4-aminonaphthalene-2-carboxylate.
Substitution: Formation of 3-hydroxy-4-nitronaphthalene-2-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-hydroxy-2-nitronaphthalene-1-carboxylate: Similar structure but different position of the nitro group.
Mthis compound: Similar structure but different ester group.
3-Hydroxy-4-nitronaphthalene-2-carboxylic acid: Similar structure but without the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
91901-71-2 |
|---|---|
Formule moléculaire |
C13H11NO5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-2-19-13(16)10-7-8-5-3-4-6-9(8)11(12(10)15)14(17)18/h3-7,15H,2H2,1H3 |
Clé InChI |
CNIAAYLKBIGAOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)
![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)




